
8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine Antagonist Research
Research conducted by Ellefson et al. (1980) explored the synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines as dopamine antagonists, evaluating their potential as antipsychotic agents. These compounds were compared with standard neuroleptic agents, although they did not substantiate their usefulness as antipsychotic agents in in vivo evaluations (Ellefson, Prodan, Brougham, & Miller, 1980).
Synthesis and Ring-Opening Studies
Birch et al. (1975) conducted a study on the synthesis and novel ring-opening of spirocyclic dienones related to the benzylisoquinoline alkaloid cularine. This research involved oxidative coupling and treatment with hydrochloric acid, exploring the mechanisms of ring-opening in tetrahydroisoquinoline derivatives (Birch, Jackson, Shannon, & Stewart, 1975).
Neuropathic Pain Treatment Research
Ogiyama et al. (2015) discovered an 8-methoxytetrahydroisoquinoline derivative as an orally active N-type calcium channel blocker for treating neuropathic pain, without CYP inhibition liability. This research demonstrated the potential of 8-methoxytetrahydroisoquinoline derivatives in neuropathic pain management (Ogiyama et al., 2015).
Synthesis of Tetrahydroisoquinolines
Kashdan et al. (1982) examined the synthesis of 1,2,3,4-tetrahydroisoquinolines, exploring different methods and structural aspects. Their work contributes to the understanding of the synthesis processes for tetrahydroisoquinoline derivatives, which is fundamental for further applications in pharmacology and chemistry (Kashdan, Schwartz, & Rapoport, 1982).
Antiglioma Agent Research
Patil et al. (2010) synthesized novel tetrahydroisoquinoline analogs and evaluated their antiglioma activity. They identified specific derivatives that showed improved potency and selectivity against rat glioma cells, highlighting the potential of these compounds in cancer treatment (Patil et al., 2010).
Safety and Hazards
The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities Thiq-based compounds are known to exert their effects against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs can react with aldehydes, ketones, or imines to generate exo-iminium ion, which can isomerize to a more stable endo-iminium ion . This reaction might play a role in the compound’s interaction with its targets.
Biochemical Pathways
Thiq-based compounds are known to influence various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
A related study on 1,2,3,4-tetrahydroisoquinoline derivatives concluded that these compounds exhibited acceptable pharmacodynamic and pharmacokinetic properties .
Result of Action
Thiq-based compounds are known for their diverse biological activities, including potential effects against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . This interaction can inhibit the activity of MAO, leading to increased levels of monoamines such as dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to interact with receptors in the central nervous system, influencing neurotransmission and potentially exhibiting neuroprotective effects .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it can modulate cell signaling pathways, leading to alterations in neurotransmitter release and synaptic plasticity . This compound also influences gene expression, particularly genes involved in neuroprotection and neuroinflammation . Furthermore, it impacts cellular metabolism by affecting the activity of enzymes involved in energy production and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters, which can enhance synaptic transmission and improve mood and cognitive functions. Additionally, this compound can modulate the activity of various receptors, including dopamine and serotonin receptors, further influencing neurotransmission . It also affects gene expression by interacting with transcription factors and signaling pathways involved in neuroprotection and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression . These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cognitive functions and exhibit neuroprotective effects . At higher doses, it may cause adverse effects such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity . These findings highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes catalyze the oxidation and demethylation of the compound, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can influence the pharmacokinetics and pharmacodynamics of this compound . Additionally, the compound may interact with cofactors such as NADH and FAD, which are essential for its enzymatic metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion . The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . It can also be found in the mitochondria, where it influences energy production and oxidative stress responses . Post-translational modifications, such as phosphorylation and acetylation, may affect the targeting and localization of this compound to specific subcellular compartments .
Properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-8-5-6-11-7-9(8)10;/h2-4,11H,5-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDQVRPDJGDAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662887 | |
| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24693-40-1 | |
| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


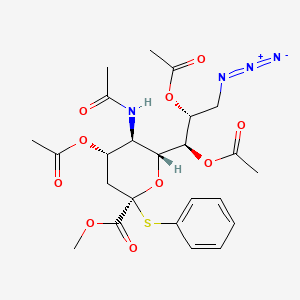

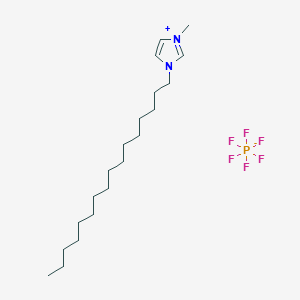
![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)

![Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3028547.png)

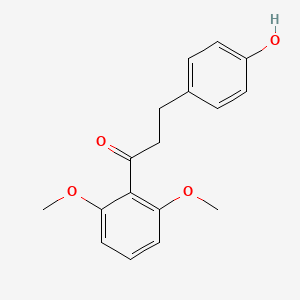
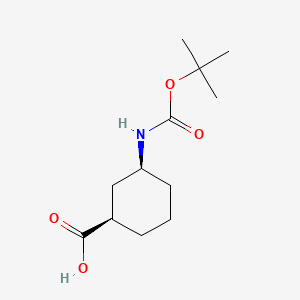
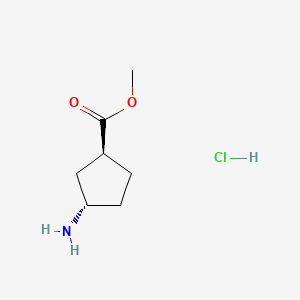

![(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B3028559.png)


